5,7-Dihydroxy-6-prenylflavanone
CAS No.: 55051-77-9
Cat. No.: VC21347620
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55051-77-9 |
---|---|
Molecular Formula | C20H20O4 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | (2S)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10,17,21,23H,9,11H2,1-2H3/t17-/m0/s1 |
Standard InChI Key | UOWOIGNEFLTNAW-KRWDZBQOSA-N |
Isomeric SMILES | CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O)C |
SMILES | CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C |
Canonical SMILES | CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C |
Melting Point | 212-214°C |
Chemical Structure and Identification
5,7-Dihydroxy-6-prenylflavanone belongs to the class of organic compounds known as 6-prenylated flavanones, which are characterized by a C5-isoprenoid substituent at the 6-position of the flavanone backbone . The compound is also known by its alternative name, Isoglabranin . It features a flavanone core structure with hydroxyl groups at positions 5 and 7, and a prenyl group at position 6, which enhances its lipophilicity and affinity for biological membranes .
Chemical Identity
The detailed chemical identity of 5,7-Dihydroxy-6-prenylflavanone is presented in Table 1, providing essential information for its accurate identification.
Table 1: Chemical Identification Parameters of 5,7-Dihydroxy-6-prenylflavanone
Structural Characteristics
The structure of 5,7-Dihydroxy-6-prenylflavanone is defined by several key features that contribute to its biological activities. The flavanone backbone consists of a benzopyran-4-one skeleton with a phenyl substituent at position 2. The hydroxyl groups at positions 5 and 7 are crucial for its antioxidant properties, while the prenyl group at position 6 enhances its lipophilicity and membrane permeability . Figure 1 represents the chemical structure of 5,7-Dihydroxy-6-prenylflavanone.
Physical and Chemical Properties
Physicochemical Parameters
Table 2 presents the key physicochemical parameters of 5,7-Dihydroxy-6-prenylflavanone that determine its drug-like properties.
Table 2: Physicochemical Properties of 5,7-Dihydroxy-6-prenylflavanone
Drug-Likeness Properties
The drug-likeness of 5,7-Dihydroxy-6-prenylflavanone has been evaluated using various pharmaceutical rules and scoring systems, as shown in Table 3.
Table 3: Drug-Likeness Assessment of 5,7-Dihydroxy-6-prenylflavanone
Chemical Reactivity
5,7-Dihydroxy-6-prenylflavanone undergoes various chemical reactions that are relevant to its metabolism and derivatization. These include:
-
Oxidation: The hydroxyl groups at positions 5 and 7 can be oxidized to form quinones or other oxidized derivatives.
-
Reduction: The carbonyl group in the flavanone backbone can be reduced to form the corresponding dihydroflavanone.
-
Substitution: The prenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Synthesis and Derivatives
Research on 5,7-Dihydroxy-6-prenylflavanone has included the development of synthetic routes and the creation of derivatives with enhanced biological activities.
Synthetic Modifications
Several chemical modifications of 5,7-Dihydroxy-6-prenylflavanone have been explored to improve its biological properties or understand structure-activity relationships. These include:
Acetylation
Acetylation of 5,7-Dihydroxy-6-prenylflavanone using acetic anhydride and pyridine leads to the formation of diacetate derivatives. This modification can alter the compound's lipophilicity and potentially enhance its cellular uptake .
Methylation
Methylation using diazomethane has been employed to create methylated derivatives of 5,7-Dihydroxy-6-prenylflavanone. Methylated flavanones are less polar and display enhanced metabolic stability and membrane transport properties, leading to improved absorption and increased oral bioavailability .
Cyclization
Cyclization strategies involve creating a pyran ring between the hydroxyl group at position 7 and the prenyl group at position 6. This modification produces a more rigid structure with altered biological activity profiles .
Vinylogous-Cyclization
Vinylogous cyclization using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under anhydrous conditions has been used to create derivatives with enhanced rigidity and additional bioactivity due to π-electron contributions .
Synthetic Derivatives
Several derivatives of 5,7-Dihydroxy-6-prenylflavanone have been synthesized and evaluated for their cytotoxic activities. Key derivatives include:
-
Diacetate derivative (1a)
-
Methylated derivative (1b)
-
Cyclized derivative (1c)
These derivatives exhibit varying degrees of cytotoxicity against cancer cell lines, particularly the pancreatic cancer line MiaPaCa-2.
Biological Activities
5,7-Dihydroxy-6-prenylflavanone exhibits a range of biological activities that make it a compound of interest for various therapeutic applications.
Antioxidant Activity
The antioxidant activity of 5,7-Dihydroxy-6-prenylflavanone is primarily attributed to the hydroxyl groups at positions 5 and 7. These groups can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage .
Anti-inflammatory Activity
The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Cytotoxic Activity
One of the most promising aspects of 5,7-Dihydroxy-6-prenylflavanone is its cytotoxic activity against cancer cells. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways .
Activity Against Pancreatic Cancer
Research has specifically evaluated the cytotoxic activity of 5,7-Dihydroxy-6-prenylflavanone and its derivatives against the pancreatic cancer cell line MiaPaCa-2. The results have demonstrated significant cytotoxicity, suggesting potential applications in pancreatic cancer treatment .
Nanoparticle Formulations
Given the poor bioavailability of many flavonoids, including prenylated derivatives, researchers have developed nanoparticle formulations of 5,7-Dihydroxy-6-prenylflavanone to enhance its therapeutic efficacy.
Polymeric Nanoparticles
5,7-Dihydroxy-6-prenylflavanone and its derivatives have been loaded into polymeric nanoparticles (NPs) made from poly(lactic-co-glycolic acid) (PLGA). These NPs exhibit the following characteristics:
-
Small, homogeneous, spherical shape
-
Enhanced delivery to target tissues
Comparative Efficacy
Studies comparing free 5,7-Dihydroxy-6-prenylflavanone and its derivatives with their nanoparticle-encapsulated forms have demonstrated that encapsulation can significantly enhance cytotoxic activity. For instance, NPs containing derivative 1a exhibited optimal cytotoxicity against the pancreatic cancer cell line MiaPaCa-2, showing an improvement over the free compound .
Pharmacokinetic Properties
The predicted pharmacokinetic properties of 5,7-Dihydroxy-6-prenylflavanone provide insights into its potential behavior in biological systems.
Absorption and Distribution
Table 4 presents the predicted absorption and distribution parameters of 5,7-Dihydroxy-6-prenylflavanone.
Table 4: Predicted Absorption and Distribution Parameters
Metabolism and Elimination
Predicted metabolism and elimination parameters are presented in Table 5.
Table 5: Predicted Metabolism and Elimination Parameters
Toxicity Profile
Understanding the potential toxicity of 5,7-Dihydroxy-6-prenylflavanone is crucial for assessing its safety as a potential therapeutic agent.
Predicted Toxicity Parameters
Table 6 presents the predicted toxicity parameters for 5,7-Dihydroxy-6-prenylflavanone.
Table 6: Predicted Toxicity Parameters
Comparison with Similar Compounds
5,7-Dihydroxy-6-prenylflavanone can be compared with several structurally related compounds to understand the impact of specific structural features on biological activity.
Structural Analogues
Several structural analogues of 5,7-Dihydroxy-6-prenylflavanone have been identified:
-
5,7-Dihydroxyflavanone: Lacks the prenyl group at position 6, resulting in different biological activities and lower lipophilicity.
-
6-Prenylflavanone: Lacks the hydroxyl groups at positions 5 and 7, affecting its antioxidant and anti-inflammatory properties.
-
5,7-Dihydroxy-8-prenylflavanone: Has the prenyl group at position 8 instead of position 6, leading to variations in its biological activities.
-
(S)-4',5,7-Trihydroxy-6-prenylflavanone: Contains an additional hydroxyl group at position 4' of the B-ring, which may enhance its antioxidant capacity .
Structure-Activity Relationships
The unique structural features of 5,7-Dihydroxy-6-prenylflavanone contribute to its specific biological activities:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume